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Application Notes: 2,3-Diethylpyrazine in the
Food Industry
Introduction
2,3-Diethylpyrazine (CAS: 15707-24-1) is a vital heterocyclic aromatic compound used

extensively as a flavoring agent in the food and beverage industry.[1] As a member of the

alkylpyrazine family, it is renowned for its potent ability to impart desirable roasted, nutty, and

earthy flavor notes, which are characteristic of many cooked foods.[1][2][3] This compound

naturally occurs in foods that undergo thermal processing, such as roasting or baking, and is

formed through Maillard reactions.[1][4] Its presence has been identified in roasted coffee

beans, baked potatoes, and toasted sesame seeds.[5]

These application notes provide researchers, scientists, and formulation professionals with a

comprehensive overview of 2,3-diethylpyrazine, including its physicochemical properties,

sensory profile, regulatory status, and detailed protocols for its application and analysis.

Physicochemical Properties and Regulatory
Information
2,3-Diethylpyrazine is a pale yellow liquid with a high flavor impact.[6] It is recognized as safe

for its intended use by major international regulatory bodies.
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Table 1: Physicochemical and Regulatory Data for 2,3-Diethylpyrazine

Property / Identifier Value / Status Reference(s)

Chemical Name 2,3-Diethylpyrazine [7]

Synonym(s) Shoyu Pyrazine [1]

CAS Number 15707-24-1 [7]

Molecular Formula C₈H₁₂N₂ [7]

Molecular Weight 136.19 g/mol [7]

Boiling Point 180-182 °C [5]

Density 0.963 g/mL at 25 °C [5]

Refractive Index n20/D 1.5 [5]

FEMA Number 3136 [7][8]

JECFA Number 771 [7][9]

FEMA GRAS Status Generally Recognized as Safe [8][10][11]

JECFA Evaluation (2001)

No safety concern at current

levels of intake when used as

a flavouring agent.

[7][9][12]

Sensory Profile and Food Applications
2,3-Diethylpyrazine is highly valued for its complex flavor profile, which varies with

concentration. Its potency is demonstrated by a very low odor threshold.

Table 2: Sensory Characteristics and Typical Applications
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Sensory Descriptor Threshold / Concentration Key Food Applications

Roasted, Nutty, Earthy
Odor Threshold in Water:

~0.04 parts per billion (ppb)

Coffee, Chocolate, Cocoa-

based products

Cocoa, Coffee notes
Typical Use Level: 0.1 - 10

parts per million (ppm)

Baked Goods (e.g., bread,

cereals), Snack Foods

Raw Nutty, Green Pepper
At 0.10% in dipropylene glycol:

raw nutty, green pepper

Savory Seasonings, Meat

Products (especially roasted or

grilled profiles)

Earthy, Potato, Hazelnut
At 10.00 ppm: Musty, raw,

slight nutty, slight radish

Soy Sauce ("Shoyu") and other

fermented products

References:[1][2][6][10]

Logical Framework for Application
The utility of 2,3-diethylpyrazine stems from its formation during cooking processes, its potent

sensory characteristics, and its wide acceptance for food use. This relationship allows flavorists

to add or enhance cooked notes in processed foods where natural flavor development may be

limited.
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Formation & Properties

Application & Impact
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Caption: Logical flow from formation to industrial application of 2,3-diethylpyrazine.
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Protocol for Application: Flavor Formulation
Guidelines
When incorporating 2,3-diethylpyrazine into a food product, the following guidelines should be

considered:

Solvent Selection: Due to its potency, 2,3-diethylpyrazine is typically used in a diluted form.

Common solvents include propylene glycol (PG), ethanol, or vegetable oil, depending on the

food matrix (aqueous or lipid-based). A 0.1% to 1.0% stock solution is recommended for

initial trials.

Dosage Trials: Start with dosage levels at the lower end of the typical range (e.g., 0.1 ppm in

the final product) and incrementally increase. The flavor profile can change significantly with

concentration, from pleasant roasted notes at low levels to potentially harsh or raw notes at

higher levels.

Matrix Effects: The food matrix can significantly impact the perception of the flavor. Fats and

proteins can encapsulate the molecule, reducing its volatility and flavor release. Sensory

evaluation in the final product base is critical.

Flavor Synergy: 2,3-Diethylpyrazine is most effective when used as part of a complete

flavor system. It pairs well with other pyrazines (e.g., 2,5-dimethylpyrazine), furans, and

sulfur compounds to create more authentic and complex profiles, such as those found in

coffee or grilled meat.

Protocol for Analysis: Quantification in a Food
Matrix via HS-SPME-GC-MS
This protocol outlines the quantitative analysis of 2,3-diethylpyrazine in a food product (e.g., a

savory snack seasoning) using Headspace Solid-Phase Microextraction (HS-SPME) coupled

with Gas Chromatography-Mass Spectrometry (GC-MS).

6.1 Principle Volatile compounds, including 2,3-diethylpyrazine, are partitioned from the

sample matrix into the headspace of a sealed vial. An SPME fiber adsorbs these analytes,

which are then thermally desorbed into the GC inlet for separation and detection by MS.

Quantification is achieved using an internal standard.
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6.2 Apparatus and Reagents

Apparatus: GC-MS system with a heated injection port, SPME autosampler, 20 mL

headspace vials with PTFE/silicone septa, analytical balance.

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

Reagents: 2,3-Diethylpyrazine analytical standard, internal standard (e.g., 2-methyl-3-

heptanone or a deuterated pyrazine analog), saturated sodium chloride (NaCl) solution,

deionized water.

6.3 Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b107213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Sample Preparation
- Weigh 2g sample into 20mL vial

- Add 5mL deionized water
- Add 2g NaCl

- Spike with Internal Standard

2. Incubation & Equilibration
- Seal vial immediately

- Incubate at 60°C for 20 min
- Agitate to release volatiles

3. HS-SPME Extraction
- Expose DVB/CAR/PDMS fiber

 to headspace for 30 min at 60°C

4. Desorption & Injection
- Retract fiber

- Insert into GC inlet (250°C)
- Desorb for 5 min

5. GC-MS Analysis
- Separate on DB-5ms column
- Detect via Mass Spectrometer

 (Scan or SIM mode)

6. Data Processing
- Integrate peak areas

- Calculate concentration vs.
 internal standard

Click to download full resolution via product page

Caption: Workflow for the analysis of 2,3-diethylpyrazine via HS-SPME-GC-MS.

6.4 Detailed Procedure
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Calibration Curve: Prepare a series of calibration standards in deionized water (0.1 to 20

ppb). Add a fixed amount of internal standard to each. Analyze as described below to

establish a calibration curve.

Sample Preparation:

Weigh 2.0 ± 0.1 g of the homogenized food sample into a 20 mL headspace vial.

Add 5.0 mL of deionized water.

Add 2.0 g of NaCl to increase the volatility of the analytes.

Spike the sample with a known concentration of the internal standard.

Immediately seal the vial with a PTFE/silicone septum cap.

HS-SPME Procedure:

Place the vial in the autosampler tray.

Equilibrate the sample at 60°C for 20 minutes with agitation.

Expose the SPME fiber to the headspace for 30 minutes at 60°C.

GC-MS Analysis:

After extraction, retract the fiber and immediately inject it into the GC inlet, which is held at

250°C.

Desorb for 5 minutes in splitless mode.

GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to

240°C at 20°C/min (hold for 5 min).

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MS Conditions: Use Electron Ionization (EI) at 70 eV. For quantification, use Selected Ion

Monitoring (SIM) mode. Key ions for 2,3-diethylpyrazine (m/z) are typically its molecular

ion (136) and a major fragment ion (121).

6.5 Data Analysis Identify the 2,3-diethylpyrazine peak based on its retention time and mass

spectrum compared to the analytical standard. Calculate the ratio of the peak area of the

analyte to the peak area of the internal standard. Determine the concentration in the sample by

applying this ratio to the calibration curve.

Role in Complex Flavor Profiles
2,3-Diethylpyrazine rarely acts alone. It is a key contributor to complex flavor profiles, working

in concert with other volatile compounds generated during thermal processing to create a

recognizable and desirable sensory experience.

Roasted Coffee
Flavor Profile

Pyrazines
Furans

(Caramel, Sweet)
Sulfur Compounds
(Roasty, Savory)

Phenols
(Spicy, Smoky)

2,3-Diethylpyrazine
(Nutty, Earthy)

 contributes to

Click to download full resolution via product page

Caption: Contribution of 2,3-diethylpyrazine to a complex coffee flavor profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b107213?utm_src=pdf-body
https://www.benchchem.com/product/b107213?utm_src=pdf-body
https://www.benchchem.com/product/b107213?utm_src=pdf-body
https://www.benchchem.com/product/b107213?utm_src=pdf-body-img
https://www.benchchem.com/product/b107213?utm_src=pdf-body
https://www.benchchem.com/product/b107213?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Buy Bulk - 2,3-Diethylpyrazine | Wholesale Supplier [sinofoodsupply.com]

2. nbinno.com [nbinno.com]

3. adv-bio.com [adv-bio.com]

4. adv-bio.com [adv-bio.com]

5. scientificlabs.co.uk [scientificlabs.co.uk]

6. shoyu pyrazine, 15707-24-1 [thegoodscentscompany.com]

7. 2,3-Diethylpyrazine | C8H12N2 | CID 27458 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

9. JECFA Evaluations-2,3-DIETHYLPYRAZINE- [inchem.org]

10. femaflavor.org [femaflavor.org]

11. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients
[repository.tno.nl]

12. WHO | JECFA [apps.who.int]

To cite this document: BenchChem. [Use of 2,3-Diethylpyrazine as a flavoring agent in food
industry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107213#use-of-2-3-diethylpyrazine-as-a-flavoring-
agent-in-food-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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